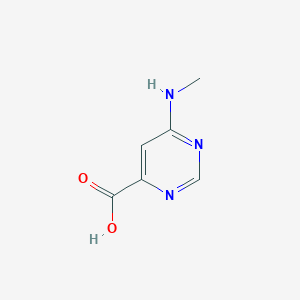
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 4 positions, and it is often associated with trifluoroacetic acid in its salt form. The presence of the oxetane ring imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Attachment to Benzene Ring: The oxetane ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Introduction of Amine Groups: The amine groups are introduced through a nitration-reduction sequence or via direct amination using reagents like ammonia or primary amines.
Association with Trifluoroacetic Acid: The final step involves the formation of the trifluoroacetic acid salt by reacting the amine compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine groups or the oxetane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene or oxetane derivatives.
Aplicaciones Científicas De Investigación
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism by which N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and amine groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: Similar structure but with amine groups at the 1 and 3 positions.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of oxetane.
Uniqueness
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the oxetane ring or have different functional groups.
Propiedades
Fórmula molecular |
C11H13F3N2O3 |
|---|---|
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7) |
Clave InChI |
JTHMZYLYLZTWKM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



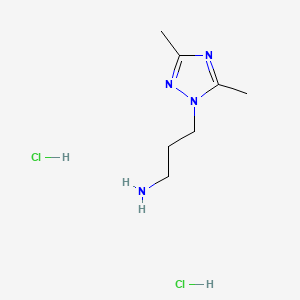
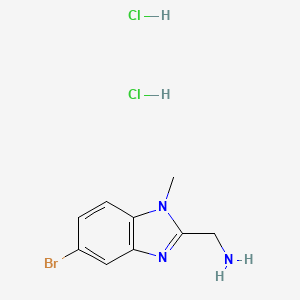
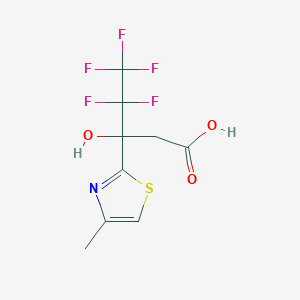
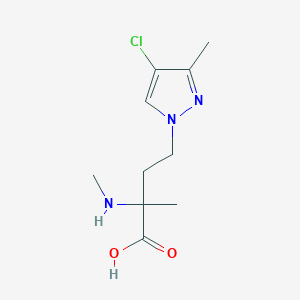
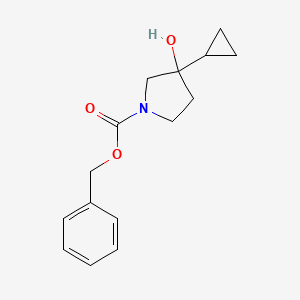

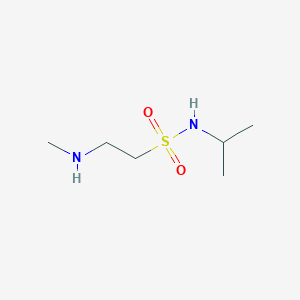

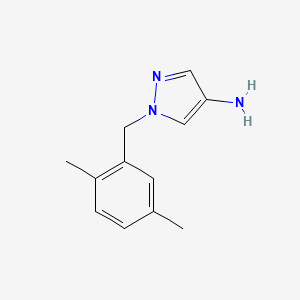
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
